![molecular formula C17H15Cl2N3S B4285288 3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole, commonly referred to as DMMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of DMMT is not fully understood, but studies have suggested that it acts through multiple pathways. DMMT has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DMMT has been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, DMMT has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
DMMT has been shown to have several biochemical and physiological effects. Studies have shown that DMMT can modulate the activity of various enzymes, including phosphodiesterase, lipoxygenase, and cyclooxygenase. Additionally, DMMT has been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. Furthermore, DMMT has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMMT in lab experiments is its potent biological activity, which allows for the evaluation of its therapeutic potential. Additionally, DMMT is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using DMMT in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on DMMT. One area of interest is the development of novel derivatives of DMMT with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of DMMT and its potential interactions with other drugs. Furthermore, studies are needed to evaluate the safety and efficacy of DMMT in preclinical and clinical trials for various therapeutic applications.
Scientific Research Applications
DMMT has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that DMMT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, DMMT has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, DMMT has shown promising results as an antimicrobial agent against various bacterial and fungal strains.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c1-11-3-5-12(6-4-11)10-23-17-21-20-16(22(17)2)13-7-8-14(18)15(19)9-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXPJACYGEVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.